molecular formula C14H20N2O2 B8621374 N-[2-(7-amino-6-methoxyindan-1-yl)ethyl]acetamide

N-[2-(7-amino-6-methoxyindan-1-yl)ethyl]acetamide

Cat. No. B8621374
M. Wt: 248.32 g/mol
InChI Key: WIIJCQSUBLYWIF-UHFFFAOYSA-N
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Patent
US06218429B1

Procedure details

In substantially the same manner as in Reference Example 38, 2-(7-amino-6-methoxyindan-1-yl)ethylamine was produced from (E)-(7-amino-6-methoxyindan1-ylidene) acetonitrile. The crude product thus obtained was used, without further purification, for the reaction described below. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (3.3 g, 17.2 mmol.) and 1-hydroxybenzotriazole monohydrate (2.2 g, 14.4 mmol.) were suspended in N,N-dimethylformamide (30 mL). To the suspension was added, under ice-cooling, acetic acid (0.65 mL). This reaction mixture was stirred for one hour at room temperature, which was again cooled with ice. To the mixture was added dropwise a solution of the above-mentioned crude 2-(7-amino-6-methoxyindan-1-yl) ethylamine in N,N-dimethylformamide (10 mL). The mixture was stirred for 30 minutes, which was poured into water. The mixture was subjected to extraction with ethyl acetate. From the organic layer was extracted the hydrochloride with 2N hydrochloric acid. Then, the aqueous layer thus obtained was adjusted to pH 10 with a 4N aqueous solution of sodium hydroxide. From the aqueous layer, the organic matter was extracted with ethyl acetate, which was dried over anhydrous magnesium sulfate, followed by distilling off the solvent under reduced pressure. The residue was purified by means of silica gel column chromatography (ethyl acetate:ethanol=10:1) to afford the title compound (yield 1.6 g, 66%).
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
solvent
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Quantity
2.2 g
Type
reactant
Reaction Step Four
Name
2-(7-amino-6-methoxyindan-1-yl) ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
66%

Identifiers

REACTION_CXSMILES
Cl.C(N=C=NC[CH2:8][CH2:9]N(C)C)C.O.[OH:14]N1C2C=CC=CC=2N=N1.[NH2:24][C:25]1[C:26]([O:37][CH3:38])=[CH:27][CH:28]=[C:29]2[C:33]=1[CH:32]([CH2:34][CH2:35][NH2:36])[CH2:31][CH2:30]2.[OH-].[Na+]>CN(C)C=O.O.C(O)(=O)C>[NH2:24][C:25]1[C:26]([O:37][CH3:38])=[CH:27][CH:28]=[C:29]2[C:33]=1[CH:32]([CH2:34][CH2:35][NH:36][C:8](=[O:14])[CH3:9])[CH2:31][CH2:30]2 |f:0.1,2.3,5.6|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.65 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Four
Name
Quantity
2.2 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Five
Name
2-(7-amino-6-methoxyindan-1-yl) ethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC=C2CCC(C12)CCN)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This reaction mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used, without further purification, for the reaction
ADDITION
Type
ADDITION
Details
To the suspension was added, under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
which was again cooled with ice
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was subjected to extraction with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
From the organic layer was extracted the hydrochloride with 2N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Then, the aqueous layer thus obtained
EXTRACTION
Type
EXTRACTION
Details
From the aqueous layer, the organic matter was extracted with ethyl acetate, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by means of silica gel column chromatography (ethyl acetate:ethanol=10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=CC=C2CCC(C12)CCNC(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.